

Application Note: Solid-Phase Extraction of Codeine from Biological Matrices

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Compound of Interest

Compound Name: *N-Methylmorphine*

Cat. No.: *B1198739*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

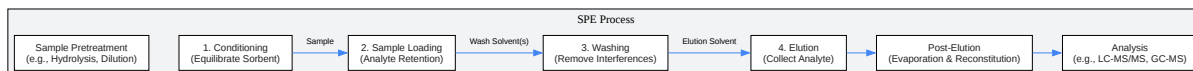
Codeine is a widely used opioid analgesic and cough suppressant that is frequently monitored in clinical and forensic toxicology.[1] Its accurate quantification in biological matrices such as urine, blood, plasma, and hair is crucial for therapeutic drug monitoring, pharmacokinetic studies, and the detection of drug abuse. Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[2] This application note provides detailed protocols and performance data for the solid-phase extraction of codeine from various biological matrices.

Principle of Solid-Phase Extraction

SPE is a chromatographic technique used to separate components of a mixture, where a sample is passed through a solid adsorbent (the stationary phase). The analyte of interest is retained on the stationary phase while impurities are washed away. The analyte is then eluted with a suitable solvent. The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. For codeine, which is a weakly basic compound, common SPE sorbents include reversed-phase (e.g., C8, C18), mixed-mode cation exchange, and polymeric materials.

General SPE Workflow

The following diagram illustrates the typical steps involved in a solid-phase extraction procedure.



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Caption: A generalized workflow for solid-phase extraction.

Quantitative Data Summary

The following table summarizes the performance of various SPE methods for the extraction of codeine from different biological matrices.

Biological Matrix	SPE Sorbent	Analytical Method	Recovery (%)	LOD	LOQ	Reference
Urine	Bond Elut Certify	GC-MS	>90% (implied)	-	50 ng/mL	[3]
Urine	Multi-walled Carbon Nanotubes	Spectrofluorometry	-	0.4 µg/L	-	[4][5]
Urine	Magnetic Molecularly Imprinted Polymer	Spectrofluorometry	-	0.67 ng/mL	2.0 ng/mL	[6]
Urine	SOLA SCX (micro-elution)	LC-MS/MS	96-106%	-	-	[2]
Urine	Oasis MCX	UPLC-MS/MS	>69%	-	3-25 ng/mL	[7]
Urine	Bond Elut Plexa PCX	LC-MS/MS	>90% (implied)	-	200 ng/mL (as per SAMHSA)	[8]
Plasma	Alltech C8	HPLC-UV	80%	-	-	[9][10]
Plasma	Reversed-phase	HPLC-UV	80%	-	50 ng/mL	[11]
Plasma	On-line SPE	LC-MS/MS	60.51-75.14%	-	5.0 ng/mL	[12]
Blood	Dispersive SPE	GC-MS	-	10 ng/mL	10 ng/mL	[13]
Oral Fluid	SPE (unspecified)	LC-MS/MS	-	-	-	[4]

Sweat	SPE (unspecific d)	GC-MS	-	-	2.5 ng/patch	[14]
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Experimental Protocols

Protocol 1: Extraction of Codeine from Urine using Mixed-Mode Cation Exchange SPE

This protocol is based on the use of a mixed-mode sorbent that combines reversed-phase and strong cation exchange retention mechanisms, such as Bond Elut Certify or Oasis MCX.[\[3\]](#)[\[7\]](#)

Materials:

- SPE Cartridges: Mixed-mode cation exchange (e.g., Bond Elut Certify, 130 mg)
- Urine sample
- β -glucuronidase (for hydrolysis of conjugated codeine)
- Phosphate or Acetate buffer (pH 5-6.8)
- Methanol
- Deionized water
- Elution solvent: Freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (e.g., 80:20:2 v/v/v) or ethyl acetate/isopropanol/ammonium hydroxide (70:25:5 v/v).[\[15\]](#)
- Internal standard (e.g., nalorphine)[\[3\]](#)

Procedure:

- Sample Pretreatment (Hydrolysis):
 - To 1-5 mL of urine, add the internal standard.

- Add buffer to adjust the pH to approximately 5.0.
- Add β -glucuronidase.
- Incubate at 60-65°C for 1-3 hours to hydrolyze codeine glucuronide.
- Cool the sample and centrifuge to pellet any precipitate.
- SPE Cartridge Conditioning:
 - Wash the cartridge with 2-3 mL of methanol.
 - Equilibrate the cartridge with 2-3 mL of deionized water.
 - Equilibrate the cartridge with 1-2 mL of buffer (pH ~6). Do not allow the sorbent to dry.
- Sample Loading:
 - Load the pretreated urine sample onto the SPE cartridge at a slow, steady flow rate (1-2 mL/min).
- Washing:
 - Wash the cartridge with 2-3 mL of deionized water.
 - Wash the cartridge with 1-2 mL of 0.1 M acetate buffer.
 - Wash the cartridge with 2-3 mL of methanol to remove polar interferences.
 - Dry the cartridge thoroughly under vacuum for 5-10 minutes.
- Elution:
 - Elute the codeine and internal standard with 2-3 mL of the elution solvent.
 - Collect the eluate in a clean tube.
- Post-Elution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis or a derivatizing agent for GC-MS analysis).[\[3\]](#)

Protocol 2: Extraction of Codeine from Plasma/Serum using Reversed-Phase SPE

This protocol is suitable for C8 or C18 silica-based sorbents.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- SPE Cartridges: C8 or C18 (e.g., 100 mg)
- Plasma or serum sample
- Phosphate buffer (pH 6)
- Methanol
- Deionized water
- Elution solvent: Methanol or a mixture of methanol and a weak base (e.g., 2% ammonium hydroxide in methanol).

Procedure:

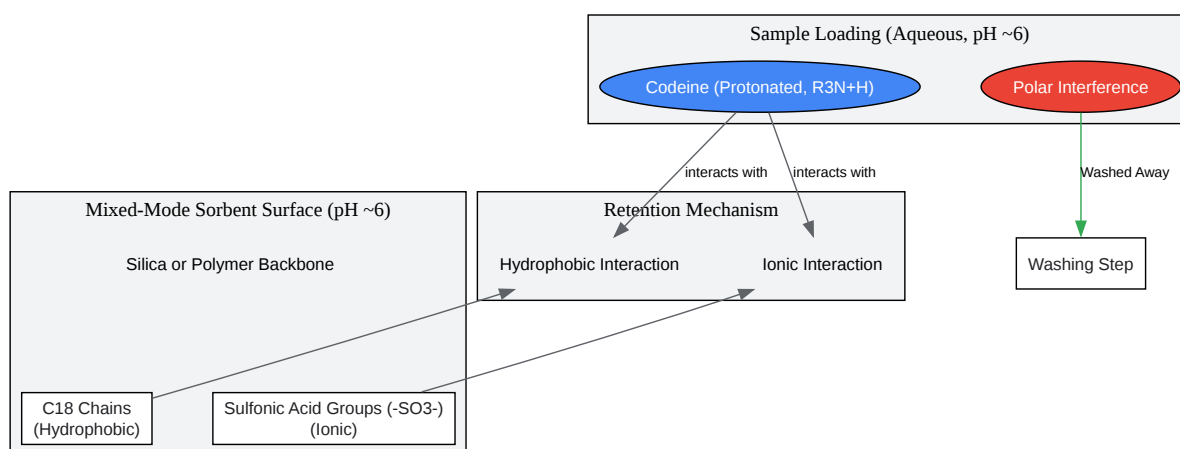
- Sample Pretreatment:
 - To 1 mL of plasma/serum, add the internal standard.
 - Add 1-2 mL of phosphate buffer (pH 6) and vortex.
 - Centrifuge to precipitate proteins. Use the supernatant for loading.
- SPE Cartridge Conditioning:
 - Wash the cartridge with 2 mL of methanol.

- Equilibrate the cartridge with 2 mL of deionized water.
- Sample Loading:
 - Load the pretreated sample supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.
- Washing:
 - Wash the cartridge with 2 mL of deionized water.
 - Wash with a mild organic solvent mixture (e.g., 5% methanol in water) to remove hydrophilic interferences.
 - Dry the cartridge under vacuum for 2-5 minutes.
- Elution:
 - Elute the codeine with 1-2 mL of the elution solvent.
- Post-Elution:
 - Evaporate the eluate to dryness under nitrogen.
 - Reconstitute the residue in the mobile phase for analysis.

Diagrams of Mechanisms and Workflows

Mechanism of Mixed-Mode Cation Exchange for Codeine Extraction

The diagram below illustrates how a mixed-mode sorbent retains codeine through both hydrophobic and ionic interactions.



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Caption: Retention of codeine on a mixed-mode sorbent.

Conclusion

Solid-phase extraction is a highly effective and versatile technique for the isolation and purification of codeine from complex biological matrices. The choice of sorbent and optimization of the extraction protocol are critical for achieving high recovery and clean extracts. Mixed-mode cation exchange sorbents are particularly well-suited for codeine extraction from urine due to their dual retention mechanism, which provides excellent selectivity. For plasma and serum, reversed-phase sorbents offer good performance with appropriate sample pretreatment. The protocols and data presented in this application note serve as a valuable starting point for method development and validation in clinical and forensic laboratories.

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